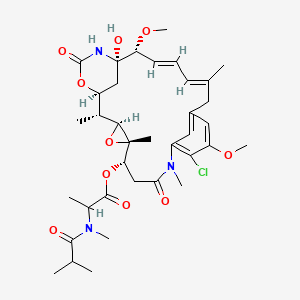
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide is an organic compound with a complex structure that includes multiple methyl groups, a trichloro-substituted hydroxyethyl group, and a valeramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,4,4-tetramethylvaleric acid with 2,2,2-trichloroethanol under acidic conditions to form the ester intermediate. This intermediate is then converted to the amide through a reaction with ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of 2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-oxoethyl)valeramide.
Reduction: Formation of 2,2,4,4-tetramethyl-N-(2,2-dichloro-1-hydroxyethyl)valeramide.
Substitution: Formation of 2,2,4,4-tetram
Properties
CAS No. |
32905-65-0 |
|---|---|
Molecular Formula |
C11H20Cl3NO2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C11H20Cl3NO2/c1-9(2,3)6-10(4,5)7(16)15-8(17)11(12,13)14/h8,17H,6H2,1-5H3,(H,15,16) |
InChI Key |
JBTFGFSQKZIORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



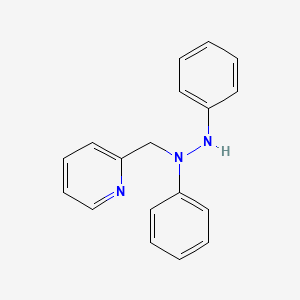
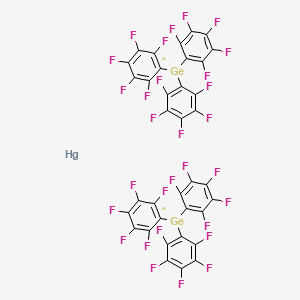

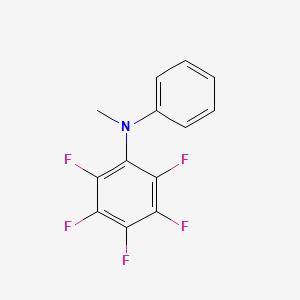
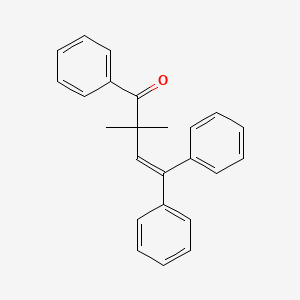
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
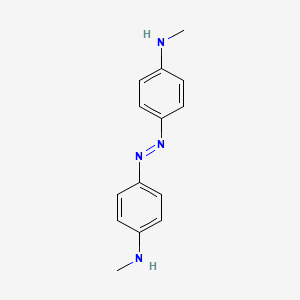
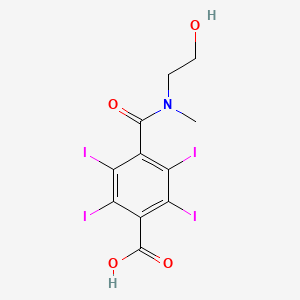

![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
